molecular formula C15H21N3O B235439 Cizolirtine CAS No. 142155-43-9

Cizolirtine

Katalognummer B235439
CAS-Nummer: 142155-43-9
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: DCMJBKFKXGPPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cizolirtine is a potent analgesic in mice and rats, with an efficacy superior to that of aspirin and other nonsteroid anti-inflammatory drugs . Recent studies have shown that the analgesic effect of cizolirtine could be related, at least partially, to an inhibition of spinal substance P and calcitonin gene-related peptide release .


Molecular Structure Analysis

Cizolirtine has a molecular formula of C15H21N3O and a molecular weight of 259.3467 . The structure includes a pyrazole ring attached to a benzyl group and an ethoxydimethylamine group .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Pain Modulation

Cizolirtine, a novel non-opioid drug, has demonstrated notable antinociceptive activity in various pain models in rodents. It's suggested to mediate its effects partly through the modulation of neuroactive molecules like adenosine (ADO) and serotonin (5-HT). Notably, Cizolirtine's antihyperalgesic effects were significantly influenced by pretreatments with ADO A(1)-A(2A) and 5-HT(1B/1D) receptor ligands in diabetic rats suffering from neuropathic pain, indicating a complex interaction involving these neuroactive pathways (Aubel et al., 2007). Furthermore, Cizolirtine was observed to inhibit the spinal release of substance P and CGRP in rats, suggesting its role in reducing pain-related neuropeptide activity in the spinal cord (Ballet et al., 2001).

Treatment Potential for Neuropathic Pain

Cizolirtine has shown promise in the treatment of chronic neuropathic pain. In clinical trials, it was observed to have significant analgesic and anti-hyperalgesic effects in neuropathic pain models. A study highlighted its potential efficacy, especially in patients with primary allodynia, a condition where non-noxious stimuli cause pain (Shembalkar et al., 2001). Additionally, Cizolirtine showed effectiveness in reducing mechanical hyperalgesia associated with diabetic neuropathy, comparable to paroxetine, an antidepressant known for its efficacy in painful diabetic neuropathy (Aubel et al., 2004).

Wirkmechanismus

Cizolirtine exerts an inhibitory influence on the release of calcitonin gene-related peptide (CGRP) and substance P by primary afferent fibres and/or dorsal horn interneurons at the spinal level . This inhibition is mediated through presynaptic serotonin and a2-adrenoceptors, which are partly related to an increase of the descending .

Safety and Hazards

Cizolirtine has been in clinical trials for the treatment of pain and overactive bladder . Reported adverse events include dry mouth, dizziness, nausea, vomiting, and blurred vision . In a study, Cizolirtine citrate caused fewer antimuscarinic but more gastrointestinal (nausea) and neurologic (headache and vertigo) adverse events than oxybutynin .

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMJBKFKXGPPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869923
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cizolirtine

CAS RN

142155-43-9
Record name Cizolirtine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cizolirtine
Reactant of Route 2
Reactant of Route 2
Cizolirtine
Reactant of Route 3
Reactant of Route 3
Cizolirtine
Reactant of Route 4
Cizolirtine
Reactant of Route 5
Reactant of Route 5
Cizolirtine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cizolirtine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.